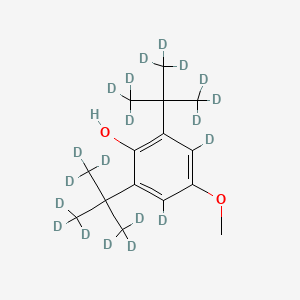

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is a deuterium-labeled isotopic form of Dibutylated Hydroxyanisole. It is a synthetic antioxidant commonly used in various industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium atoms, which makes it useful in scientific research, particularly in studies involving isotopic labeling .

准备方法

Synthetic Routes and Reaction Conditions

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is primarily synthesized through a hydrogen-deuterium exchange reaction. This involves the reaction of Dibutylated Hydroxyanisole with deuterium gas under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the efficient exchange of hydrogen atoms with deuterium atoms.

Industrial Production Methods

The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and equipment to handle deuterium gas safely. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

化学反应分析

Types of Reactions

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound back to its hydroxyanisole form.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinones, reduced hydroxyanisole derivatives, and substituted aromatic compounds .

科学研究应用

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a reference material in analytical chemistry to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Acts as an antioxidant in various industrial products, including food packaging, cosmetics, and pharmaceuticals

作用机制

The mechanism of action of 2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 involves its antioxidant properties. The compound stabilizes free radicals by donating hydrogen atoms (or deuterium atoms in this case), thereby preventing further free radical reactions. This action helps in preserving the integrity of various products by preventing oxidation .

相似化合物的比较

Similar Compounds

Butylated Hydroxyanisole (BHA): A mixture of two isomeric compounds, 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole, commonly used as a food additive and preservative.

Butylated Hydroxytoluene (BHT): Another synthetic antioxidant used in food, cosmetics, and pharmaceuticals.

Propyl Gallate (PG): An antioxidant used in food and cosmetics.

Tert-Butyl Hydroquinone (TBHQ): A synthetic antioxidant used in food products.

Uniqueness

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is unique due to its isotopic labeling with deuterium, which makes it particularly valuable in research applications. The deuterium atoms provide a distinct advantage in tracing and studying biochemical pathways, making it a preferred choice in metabolic and pharmacokinetic studies .

生物活性

2,6-DI-(Tert-butyl-D9)-4-methoxyphenol-3,5-D2 is a synthetic phenolic compound that belongs to the class of butylated hydroxyanisoles (BHA). This compound is structurally related to other well-known antioxidants and has been studied for its biological activities, particularly its antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two tert-butyl groups and a methoxy group attached to a phenolic ring, contributing to its stability and biological activity.

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. This compound exhibits significant antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Studies have shown that this compound can effectively reduce oxidative stress in various biological systems.

- Mechanism of Action : The antioxidant activity is primarily attributed to the ability of the hydroxyl groups to donate hydrogen atoms to free radicals, thus neutralizing them.

Anti-inflammatory Effects

Research indicates that This compound possesses anti-inflammatory properties. In vitro studies on RAW264.7 macrophages demonstrated that this compound can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Study Findings : A combination treatment involving this compound showed enhanced inhibition of cyclooxygenase-2 (COX-2) expression when stimulated by lipopolysaccharides (LPS) from Escherichia coli .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. It has been shown to induce apoptosis in cancer cell lines through various pathways:

- Mechanism : The induction of apoptosis is linked to the modulation of apoptosis-related proteins such as caspases and Bcl-2 family members .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Its efficacy varies depending on the concentration and type of microorganism.

- Case Study : In a study assessing antibacterial activity against Salmonella typhi and Bacillus subtilis, the compound demonstrated moderate to strong inhibitory effects .

Table 1: Biological Activities of this compound

属性

IUPAC Name |

3,5-dideuterio-2,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-14(2,3)11-8-10(17-7)9-12(13(11)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUKQUGVTITNSY-GPSKCXNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC)[2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。